molecular formula C17H20N4O B11130845 5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11130845
M. Wt: 296.37 g/mol
InChI Key: FOLILSJKBZBNKD-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In neuropharmacology, it is believed to act as a receptor antagonist, modulating neurotransmitter activity. The compound binds to receptors in the brain, altering the signaling pathways and producing therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione

Uniqueness

Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific research and industrial applications .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-ethyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H20N4O/c1-2-16-19-15(12-18)17(22-16)21-10-8-20(9-11-21)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3

InChI Key

FOLILSJKBZBNKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)N2CCN(CC2)CC3=CC=CC=C3)C#N

Origin of Product

United States

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